N-[(3Z)-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-2,3-dihydro-1H-indol-6-yl]naphthalene-2-carboxamide
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Overview
Description
N-[(3Z)-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-2,3-dihydro-1H-indol-6-yl]naphthalene-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3Z)-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-2,3-dihydro-1H-indol-6-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1H-indole-3-carbaldehyde with naphthalene-2-carboxylic acid derivatives under specific reaction conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(3Z)-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-2,3-dihydro-1H-indol-6-yl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole or naphthalene rings .
Scientific Research Applications
N-[(3Z)-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-2,3-dihydro-1H-indol-6-yl]naphthalene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3Z)-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-2,3-dihydro-1H-indol-6-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
- 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
Uniqueness
Its ability to undergo various chemical reactions and its effectiveness as an antimicrobial agent make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(3-acetyl-1,2-dihydroxyindol-6-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-12(24)19-17-9-8-16(11-18(17)23(27)21(19)26)22-20(25)15-7-6-13-4-2-3-5-14(13)10-15/h2-11,26-27H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZXYRRDBCFZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118358 |
Source
|
Record name | N-[2,3-Dihydro-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-1H-indol-6-yl]-2-naphthalenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901118358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512180-65-3 |
Source
|
Record name | N-[2,3-Dihydro-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-1H-indol-6-yl]-2-naphthalenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901118358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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